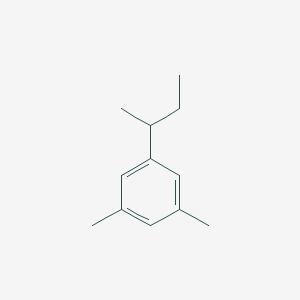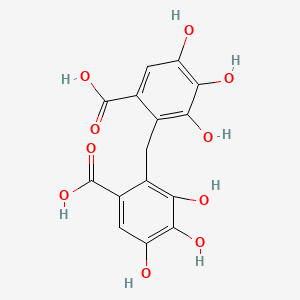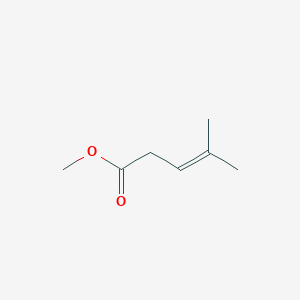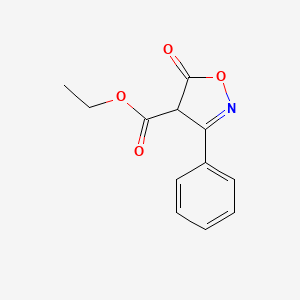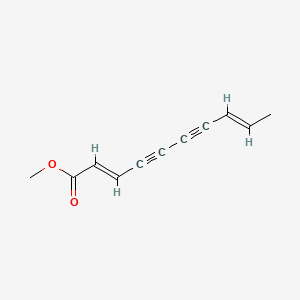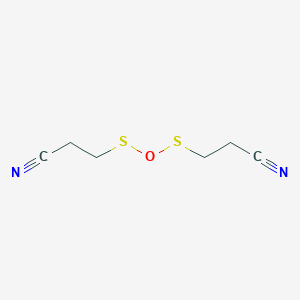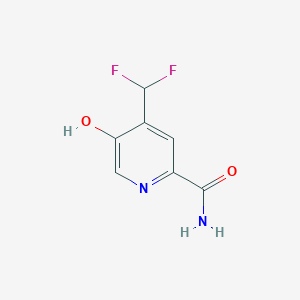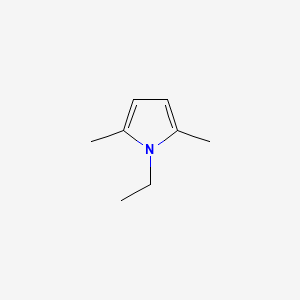
1H-Pyrrole, 1-ethyl-2,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-ethyl-2,5-dimethyl- is a heterocyclic organic compound with the molecular formula C8H13N It is a derivative of pyrrole, characterized by the presence of ethyl and methyl groups at specific positions on the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-ethyl-2,5-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-ethyl-2,5-dimethyl- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions: 1H-Pyrrole, 1-ethyl-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Substitution reactions, such as halogenation, can occur at the methyl or ethyl groups using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
科学研究应用
1H-Pyrrole, 1-ethyl-2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrrole, 1-ethyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
- 1H-Pyrrole, 2,5-dimethyl-
- 1-Hexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
- 2,5-Dimethyl-1H-pyrrole-1-ethanol
Comparison: 1H-Pyrrole, 1-ethyl-2,5-dimethyl- is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects .
属性
CAS 编号 |
5044-19-9 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC 名称 |
1-ethyl-2,5-dimethylpyrrole |
InChI |
InChI=1S/C8H13N/c1-4-9-7(2)5-6-8(9)3/h5-6H,4H2,1-3H3 |
InChI 键 |
WIXUFIYVGRNTDD-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


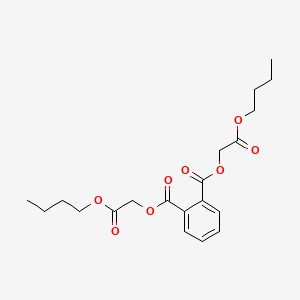



![[30]Annulene](/img/structure/B14747734.png)
